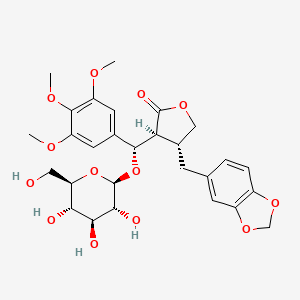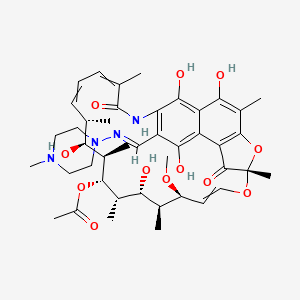
Diquat Monopyridone Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diquat Monopyridone Bromide is a derivative of diquat, a non-selective contact herbicide widely used for weed control and crop desiccation. It belongs to the bipyridyl class of herbicides, which are known for their rapid action and effectiveness in controlling a broad spectrum of weeds. This compound is particularly notable for its role in scientific research due to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diquat Monopyridone Bromide typically involves the reaction of diquat with bromine under controlled conditions. The process begins with the preparation of diquat, which is synthesized by the reaction of pyridine with ethylene dibromide. The resulting diquat is then subjected to bromination to produce this compound. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the large volumes of reactants and products. The reaction is typically carried out in a continuous flow reactor to ensure consistent quality and efficiency. The final product is then purified using techniques such as crystallization and filtration to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Diquat Monopyridone Bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often occur in the presence of nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various substituted compounds.
Applications De Recherche Scientifique
Diquat Monopyridone Bromide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Diquat Monopyridone Bromide involves the generation of reactive oxygen species (ROS) through redox reactions. The compound interacts with cellular components, leading to the production of ROS, which cause oxidative damage to cells and tissues. This oxidative stress disrupts cellular functions and ultimately leads to cell death. The molecular targets of this compound include various enzymes and proteins involved in cellular respiration and photosynthesis .
Comparaison Avec Des Composés Similaires
Paraquat: Another bipyridyl herbicide with a similar mechanism of action.
Cyperquat: A less commonly used bipyridyl herbicide with similar herbicidal properties.
Diethamquat: Another bipyridyl compound with herbicidal activity, but with different chemical properties and applications.
Uniqueness of Diquat Monopyridone Bromide: this compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and form diverse derivatives. Its relatively lower toxicity compared to other bipyridyl herbicides makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
54016-01-2 |
|---|---|
Formule moléculaire |
C₁₂H₁₁BrN₂O |
Poids moléculaire |
279.13 |
Synonymes |
6,7-Dihydro-4-oxo-dipyrido[1,2-a:2’,1’-c]pyrazin-8-ium Bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


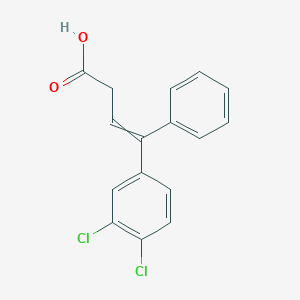
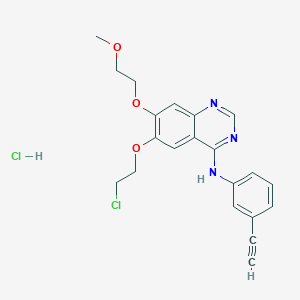
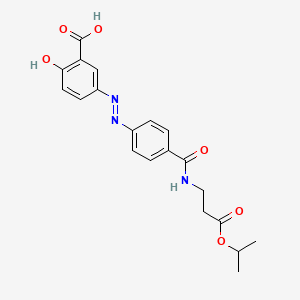
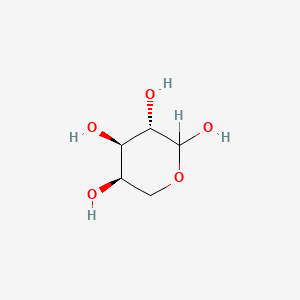
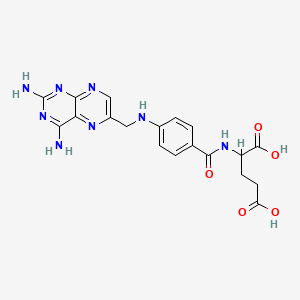
![(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol](/img/structure/B1146379.png)
![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)
